6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-cyclobutyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c19-18(20,21)15-9-17(25-11-23-15)27-6-4-13(5-7-27)26-16-8-14(22-10-24-16)12-2-1-3-12/h8-13H,1-7H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIVNRMTROGOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine is a novel compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a cyclobutyl group and a trifluoromethyl piperidine moiety attached to a pyrimidine backbone. Its structural formula can be represented as follows:
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. Notably, it has shown significant inhibitory effects on Janus kinase 2 (JAK2), which is crucial in hematopoiesis and immune response regulation .
Anticancer Activity
In vitro studies have demonstrated that 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine exhibits potent anticancer properties. It inhibits cell proliferation and induces apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The compound's mechanism includes the disruption of cell cycle progression and induction of oxidative stress.
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways. This activity is particularly relevant for conditions driven by inflammation, such as systemic lupus erythematosus (SLE) and other autoimmune disorders .
Case Studies
- In Vitro Studies : A study assessing the compound's efficacy against A431 cells revealed a significant reduction in cell viability at concentrations as low as 0.5 μM, with an IC50 value determined at approximately 0.3 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- In Vivo Studies : In a murine model of cancer, administration of the compound resulted in a marked decrease in tumor volume and weight without observable side effects. Tumor histology indicated reduced cellular proliferation and increased apoptotic markers .
Comparative Analysis of Biological Activity
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that compounds similar to 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine exhibit significant anticancer properties. For instance, studies on Mannich bases have shown that certain structural modifications can enhance cytotoxicity against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) . The incorporation of pyrimidine derivatives has been linked to improved efficacy in drug resistance scenarios .
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P-glycoprotein Modulation
- The compound has potential as a P-glycoprotein (P-gp) modulator, which is crucial for overcoming multidrug resistance in cancer therapy. Analogues of this compound have been synthesized to evaluate their effects on P-gp activity, with promising results indicating increased intracellular concentrations of chemotherapeutic agents like paclitaxel .
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Neuropharmacology
- The piperidine moiety present in the compound suggests potential applications in neuropharmacology, particularly in the treatment of neurological disorders. Compounds that modify neurotransmitter activity through similar structural frameworks have been explored for their therapeutic effects on conditions such as depression and anxiety .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine rings in this compound are susceptible to nucleophilic substitution due to electron-deficient aromatic systems. Key reactions include:
a. Piperidine-Pyrimidine Coupling
The piperidine group at the 4-position of the pyrimidine ring is introduced via SNAr. For example:
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Reagents : Chloropyrimidine intermediate, piperidine derivative, tert-butanol
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Conditions : 80°C for 48 hours
b. Trifluoromethyl Substitution
The trifluoromethyl group at the 6-position of the pyrimidine ring is introduced via halogen displacement using trifluoromethyl copper reagents under catalytic conditions .
Cross-Coupling Reactions
The cyclobutyl group and heterocyclic motifs are assembled via transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Cyclobutyl group introduction | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination of pyrimidine cores |
Functionalization of the Piperidine Moiety
The piperidine ring undergoes modifications to optimize binding affinity or solubility:
a. N-Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide), NaH
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Conditions : DMF, 0°C to room temperature
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Outcome : Increased lipophilicity for membrane permeability .
b. Oxidation/Reduction
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Oxidation : MnO₂ selectively oxidizes piperidine to pyridine derivatives.
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Reduction : H₂/Pd-C reduces imine intermediates to secondary amines .
Biological Activity-Driven Modifications
Structural analogs demonstrate the impact of specific substitutions on antitumor activity:
| Analog | IC₅₀ (µM) | Target Cell Line | Structural Change |
|---|---|---|---|
| Parent Compound | < 4 | HT-29 | Base structure |
| Piperidine-Sulfonamide | 21.5 | P388 | Sulfonamide at piperidine N |
| Trifluoromethyl-Pyridine | 6.2 | A549 | Pyridine replacement |
Data extrapolated from tetrahydroquinazoline derivatives .
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis : The trifluoromethyl group remains stable in HCl (1M, 24h), while the cyclobutyl-pyrimidine bond cleaves at pH < 2.
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Basic Conditions : NaOH (0.1M) induces ring-opening of the piperidine at elevated temperatures (>60°C) .
Photochemical Reactivity
UV irradiation (254 nm) in methanol generates two primary photoproducts:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine and Pyrimidine Moieties
a) N-{1-[3-(2-Fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine (Compound 27)
- Key Differences : Replaces the cyclobutyl group with a methanesulfonyl-piperidinyloxy substituent.
- Biological Activity : Acts as a potent GPR119 agonist with 96% oral bioavailability and efficacy in reducing plasma glucose in diabetic models .
- The oxadiazole and sulfonyl groups in Compound 27 likely improve target specificity for GPR119 over kinases .
b) 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride
- Key Differences : Lacks the cyclobutyl-pyrimidine moiety.
- Applications : Serves as a precursor for kinase inhibitors (e.g., JAK inhibitors) .
- Comparison : The absence of the cyclobutyl group simplifies synthesis but may reduce binding affinity due to decreased hydrophobic interactions. The dihydrochloride salt form enhances solubility for in vitro assays .
Heterocyclic Core Modifications
a) N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
- Key Differences : Replaces the pyrimidine core with a triazolopyridazine system.
- This modification may shift selectivity toward kinases or enzymes requiring polar interactions .
- Molecular Weight : 364.33 g/mol (vs. ~550 g/mol for the target compound), suggesting better diffusion but lower protein-binding capacity .
b) 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine
- Key Differences : Substitutes the cyclobutyl group with a methylpiperidine.
- Applications : Used in kinase inhibitor research.
Trifluoromethyl Group Analogues
a) Dimethyl-{6-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
- Key Differences : Features a pyridine core instead of pyrimidine and a dimethylamine substituent.
- Pharmacological Role : Likely targets receptors or kinases influenced by trifluoromethyl hydrophobic interactions.
Comparative Data Table
Research Findings and Implications
- Trifluoromethyl Group : A consistent feature across analogs, contributing to metabolic stability and target affinity through electronegative and hydrophobic effects .
- Piperidine Modifications : Substituents on the piperidine ring (e.g., oxadiazole, triazolopyridazine) dictate selectivity for kinases vs. GPCRs (e.g., GPR119) .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
A Pd-catalyzed Suzuki-Miyaura reaction between 4,6-dichloropyrimidine and cyclobutyl trifluoroborate salt (prepared via Miyaura borylation of cyclobutene derivatives) provides 4-chloro-6-cyclobutylpyrimidine. Optimized conditions use Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and Cs₂CO₃ in toluene/water (10:1) at 100°C for 12 hours, yielding 85–90% product.
Preparation of 1-[6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-amine
Nucleophilic Aromatic Substitution
Piperidin-4-amine reacts with 4-chloro-6-(trifluoromethyl)pyrimidine in the presence of DIPEA (2 eq) in DMF at 80°C for 6 hours, achieving 75% yield. The reaction proceeds via SNAr mechanism, favored by the electron-withdrawing trifluoromethyl group.
Equation:
$$ \text{4-Chloro-6-(trifluoromethyl)pyrimidine} + \text{Piperidin-4-amine} \xrightarrow{\text{DIPEA, DMF}} \text{1-[6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-amine} $$
Buchwald-Hartwig Amination
For halogenated pyrimidines resistant to SNAr, Pd₂(dba)₃ (3 mol%) and XantPhos (6 mol%) in toluene at 110°C for 24 hours provide 82% yield. This method minimizes side reactions in sterically hindered systems.
Final Coupling: Assembly of the Target Compound
Amination of 4-Chloro-6-Cyclobutylpyrimidine
The piperidine intermediate (1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine) reacts with 4-chloro-6-cyclobutylpyrimidine under microwave-assisted conditions (150°C, 30 minutes) using Pd(PPh₃)₄ (10 mol%) and K₂CO₃ in dioxane/water (9:1), yielding 78% product.
Critical Parameters:
- Microwave irradiation reduces reaction time from 18 hours (conventional heating) to 30 minutes.
- Palladium contamination is mitigated using silica-bound DPP-Pd catalysts.
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Heating | Pd(PPh₃)₄ | 18 | 65 |
| Microwave | Pd(PPh₃)₄ | 0.5 | 78 |
| Silica-Bound DPP-Pd | Pd/DPP on SiO₂ | 24 | 80 |
Reductive Amination Alternative
A two-step sequence involving Boc protection of the piperidine amine, followed by deprotection and reductive amination with 4-chloro-6-cyclobutylpyrimidine, has been reported but offers lower yields (60%) due to Boc removal inefficiencies.
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) and recrystallized from ethanol/water. Characterization includes:
- ¹H NMR (DMSO-d₆): δ 8.67–8.79 (m, 1H, pyrimidine-H), 3.81–3.94 (m, 2H, piperidine-H), 2.80 (t, J = 12 Hz, 2H, cyclobutyl-H).
- LC-MS : Retention time 2.692 min (method: 0.1% formic acid in H₂O/MeCN).
Challenges and Optimization Insights
- Cyclobutyl Stability : Strain in the cyclobutyl ring necessitates mild conditions (pH 7–9, T < 100°C) to prevent ring-opening.
- Regioselectivity : Electronic effects from the trifluoromethyl group direct substitution to position 4 of the pyrimidine.
- Palladium Residues : Silica-bound catalysts reduce Pd contamination to <5 ppm, critical for pharmaceutical applications.
Q & A
Q. What are the common synthetic strategies for 6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the pyrimidine core with a trifluoromethyl group at the 6-position via nucleophilic substitution or cross-coupling reactions.
- Step 2 : Functionalization of the piperidine ring, often through Buchwald-Hartwig amination or reductive amination to introduce the cyclobutyl group.
- Step 3 : Final coupling of the piperidine and pyrimidine moieties using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SNAr reactions.
Key reagents include Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (Cs₂CO₃). Optimizing reaction temperatures (80–120°C) and solvent systems (DMSO, DMF) is critical for yield and purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine, piperidine, and cyclobutyl groups (e.g., deviations <1.0 Å from planarity) .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., cyclobutyl protons at δ 2.5–3.0 ppm; trifluoromethyl as a singlet at δ -60 ppm in F NMR).
- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁F₃N₆: 385.1652) .
Q. What biological targets is this compound hypothesized to interact with?
- Methodological Answer : Based on structural analogs:
- Kinase inhibition : The pyrimidine-piperidine scaffold is common in ATP-competitive kinase inhibitors (e.g., targeting JAK2 or PI3Kδ).
- CNS targets : Fluorinated pyrimidines may cross the blood-brain barrier, suggesting potential for neuropsychiatric or neurodegenerative applications .
Initial screening should include kinase profiling panels and cell-based assays (e.g., HEK293T transfected with target receptors).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response surface modeling : Identifies optimal conditions (e.g., 10 mol% Pd catalyst in DMF at 100°C).
Computational tools (e.g., density functional theory) predict transition states to guide solvent selection (e.g., high-polarity solvents stabilize charge-separated intermediates) . - Purification : Reverse-phase HPLC with acetonitrile/water gradients removes byproducts (e.g., des-cyclobutyl impurities).
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Structural polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) alters solubility and bioavailability. Conduct comparative X-ray diffraction studies .
- Assay variability : Standardize protocols (e.g., IC₅₀ determination using fixed ATP concentrations in kinase assays).
- Metabolic stability : Assess liver microsome stability (e.g., human vs. rodent CYP450 metabolism) to explain species-specific discrepancies .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase active sites (e.g., hinge region interactions via pyrimidine N1).
- MD simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories).
- Free energy calculations : MM/PBSA or FEP quantify binding affinities (ΔG < -8 kcal/mol suggests high potency) .
Q. How does the cyclobutyl group influence regioselectivity in further functionalization?
- Methodological Answer : The cyclobutyl group’s strain and electron-donating effects direct reactivity:
- Electrophilic aromatic substitution : Prefers meta positions on the pyrimidine due to steric hindrance from the cyclobutyl ring.
- Cross-coupling : Suzuki reactions favor the 2-position over the 4-position on the piperidine ring (steric guidance from the trifluoromethyl group) .
Computational NBO analysis confirms charge distribution (e.g., cyclobutyl carbons with partial positive charges enhance nucleophilic attack at adjacent sites).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
